JW 618

MAGL endocannabinoid 2-AG hydrolysis

Researchers studying the endocannabinoid system often need a single tool to simultaneously inhibit both MAGL and ABHD6. JW 618 (CAS 1416133-88-4) uniquely addresses this by potently inhibiting both targets, avoiding the need for compound cocktails. - Dual inhibition: Human MAGL IC₅₀=6.9 nM; potent ABHD6 inhibitor. - Superior selectivity: >7,200-fold selectivity for MAGL over FAAH, ensuring unperturbed anandamide levels. - Species-specific potency: Enables translational studies across human and rodent models. Sourced for reliable supply, with batch-specific ≥98% purity documentation available for procurement.

Molecular Formula C17H14F6N2O2
Molecular Weight 392.29 g/mol
CAS No. 1416133-88-4
Cat. No. B591181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW 618
CAS1416133-88-4
SynonymsN-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid
Molecular FormulaC17H14F6N2O2
Molecular Weight392.29 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3
InChIKeyRBZKWMMBPOHSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JW 618 (CAS 1416133-88-4): A Dual MAGL and ABHD6 Inhibitor with Species-Specific Potency for Endocannabinoid Research


JW 618 (CAS 1416133-88-4) is a synthetic carbamate compound that functions as a dual inhibitor of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6), two key serine hydrolases involved in endocannabinoid signaling and lipid metabolism [1]. As a 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) carbamate derivative, JW 618 exhibits an irreversible inhibition mechanism via covalent carbamylation of the catalytic serine residues in its target enzymes [2]. The compound displays distinct species-dependent inhibitory profiles against mouse, rat, and human orthologues of MAGL and ABHD6, with notable nanomolar potency in human systems [1].

Why JW 618 Cannot Be Simply Substituted with JZL184, KML29, or JW 642


MAGL inhibitors within the carbamate chemotype class exhibit divergent selectivity and potency profiles across species and enzyme orthologues [1]. As demonstrated in Table 1 of Chang et al. (2012), JW 618 displays a unique activity fingerprint: it is a relatively weak MAGL inhibitor in mouse (IC₅₀ = 123 nM) compared to JW 642 (IC₅₀ = 7.6 nM), yet achieves comparable potency to JW 642 in human MAGL (IC₅₀ = 6.9 nM vs. 3.7 nM) [1]. Conversely, JW 618 is the most potent ABHD6 inhibitor among this series (mouse IC₅₀ = 38 nM; rat IC₅₀ = 13 nM), whereas JZL184 and KML29 exhibit minimal ABHD6 activity (IC₅₀ > 1 μM) [1]. These quantitative differences in target engagement across species mean that substituting JW 618 with another HFIP carbamate—such as JW 642 or KML29—will yield fundamentally different experimental outcomes, particularly in studies requiring concurrent MAGL and ABHD6 inhibition or species-specific modulation of endocannabinoid tone.

JW 618 Comparative Potency and Selectivity: Head-to-Head Quantitative Evidence for Procurement Decisions


Human MAGL Potency: JW 618 Matches JW 642 While Outperforming JZL184 and KML29

JW 618 inhibits human MAGL with an IC₅₀ of 6.9 nM (95% CI: 4.4–11 nM), which is statistically comparable to JW 642 (IC₅₀ = 3.7 nM) and KML29 (IC₅₀ = 5.9 nM) but markedly more potent than JZL184 (IC₅₀ = 262 nM in rat brain membranes) [1]. This places JW 618 among the most potent MAGL inhibitors for human systems in the HFIP carbamate class [1]. Selectivity over FAAH is maintained with IC₅₀ > 50 μM across all species tested, yielding a selectivity index > 7,200-fold for human MAGL versus FAAH [1][2].

MAGL endocannabinoid 2-AG hydrolysis

ABHD6 Inhibition: JW 618 is the Most Potent ABHD6 Inhibitor in the HFIP Carbamate Series

JW 618 inhibits mouse ABHD6 with an IC₅₀ of 38 nM (95% CI: 29–50 nM) and rat ABHD6 with an IC₅₀ of 13 nM (95% CI: 8.9–18 nM) [1]. In head-to-head comparisons, JW 642 (mouse ABHD6 IC₅₀ = 107 nM; rat ABHD6 IC₅₀ = 50 nM) is 2.8-fold to 3.8-fold less potent [1]. JZL184 (mouse ABHD6 IC₅₀ = 3,270 nM) and KML29 (mouse ABHD6 IC₅₀ = 4,870 nM) are approximately 86-fold and 128-fold less potent than JW 618, respectively [1]. In mouse brain proteomes, JW 618 inhibits ABHD6 protein expression in a concentration-dependent manner over 0.1–50 μM following 30-minute incubation .

ABHD6 monoacylglycerol endocannabinoid

Species-Specific MAGL Potency: JW 618 Exhibits a Unique Mouse-to-Human Potency Gradient

JW 618 displays a pronounced species-dependent potency gradient for MAGL inhibition: mouse MAGL IC₅₀ = 123 nM (95% CI: 91–160 nM); rat MAGL IC₅₀ = 385 nM (95% CI: 329–451 nM); human MAGL IC₅₀ = 6.9 nM (95% CI: 4.4–11 nM) [1]. This profile contrasts sharply with JW 642, which maintains sub-15 nM potency across all three species (mouse: 7.6 nM; rat: 14 nM; human: 3.7 nM), and with JZL184, which is exceptionally potent in human (3.9 nM) but markedly weaker in rat (262 nM) [1]. The mouse-to-human potency ratio for JW 618 is approximately 18:1, indicating substantially greater potency in human systems [1].

species selectivity MAGL mouse models

FAAH Selectivity: JW 618 Demonstrates >7,200-Fold Selectivity for MAGL Over FAAH

JW 618 exhibits minimal cross-reactivity with fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide [1]. Across all three species tested (mouse, rat, and human brain membranes), JW 618 requires concentrations exceeding 50 μM to achieve detectable FAAH inhibition (IC₅₀ > 50 μM for all species) [1][2]. This translates to a MAGL/FAAH selectivity ratio > 7,200 for human systems (50,000 nM / 6.9 nM) and > 400 for mouse systems (50,000 nM / 123 nM) [1]. Comparable HFIP carbamates such as JW 642 exhibit detectable FAAH inhibition at lower concentrations (human FAAH IC₅₀ = 20,600 nM; rat FAAH IC₅₀ = 14,000 nM), indicating a narrower selectivity window [1].

selectivity FAAH off-target

Solubility and Formulation: JW 618 Enables Flexible Dosing Across Multiple Vehicle Systems

JW 618 demonstrates solubility in multiple solvents relevant for in vitro and in vivo applications: DMF: 10 mg/mL (25.5 mM); DMSO: 5 mg/mL (12.7 mM); Ethanol: 16 mg/mL (40.8 mM); and Ethanol:PBS (pH 7.2, 1:3 ratio): 0.25 mg/mL (0.64 mM) . The compound has a calculated LogP of 5.7, indicating high lipophilicity consistent with its brain penetrant properties . A validated formulation for in vivo administration consists of DMSO:Tween 80:Saline in a 10:5:85 ratio (e.g., 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline) for IP/IV/IM/SC injection . Storage stability is defined as powder at -20°C for 3 years, 4°C for 2 years, or in solvent at -80°C for 6 months .

solubility formulation in vivo

Recommended Research Applications for JW 618 Based on Quantitative Differentiation


Human Cell-Based Studies Requiring Potent Dual MAGL/ABHD6 Inhibition

JW 618 is optimal for experiments in human cell lines or primary human cells where robust inhibition of both MAGL (IC₅₀ = 6.9 nM) and ABHD6 is desired [1]. The compound's 18-fold higher potency for human MAGL versus mouse MAGL makes it particularly well-suited for translational studies aiming to model human endocannabinoid system pharmacology [1]. Researchers should consider JW 618 over JZL184 or KML29 when ABHD6 engagement is mechanistically relevant, as these comparators exhibit >86-fold weaker ABHD6 inhibition [1].

ABHD6-Focused Mechanistic Studies in Rodent Models

JW 618 is the most potent ABHD6 inhibitor among the HFIP carbamate series, with IC₅₀ values of 38 nM (mouse) and 13 nM (rat) [1]. For studies investigating ABHD6-specific functions—such as its role in monoacylglycerol hydrolysis, endocannabinoid signaling, or lipid metabolism—JW 618 provides the highest target engagement at the lowest concentrations, minimizing potential off-target effects [1]. JW 642, KML29, and JZL184 are not functionally equivalent substitutes due to their substantially weaker ABHD6 inhibition [1].

Species Comparative Pharmacology of Endocannabinoid Hydrolases

JW 618 exhibits a unique species-dependent potency gradient (mouse MAGL IC₅₀ = 123 nM; rat MAGL IC₅₀ = 385 nM; human MAGL IC₅₀ = 6.9 nM) that distinguishes it from other HFIP carbamates [1]. This property makes JW 618 a valuable tool compound for studies comparing MAGL inhibitor pharmacology across species or for experiments requiring differential target engagement in human versus rodent systems [1]. Researchers can exploit this gradient to design studies where MAGL inhibition is strong in human cells but weak in mouse models, or vice versa.

Studies Requiring Clean MAGL Inhibition Without FAAH Cross-Reactivity

JW 618 maintains FAAH IC₅₀ > 50 μM across all species tested, providing a >7,200-fold selectivity window for human MAGL over FAAH [1][2]. This profile is comparable to KML29 and superior to JW 642, which exhibits measurable FAAH inhibition at 14–31 μM [1]. JW 618 is therefore recommended for experiments where anandamide levels must remain unperturbed, such as studies dissecting the distinct roles of 2-AG and anandamide in endocannabinoid-mediated physiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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